molecular formula C10H12BNO4 B12939639 (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B12939639
M. Wt: 221.02 g/mol
InChI Key: IVWQXCKCMMWODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H12BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane or alkene.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .

Biological Activity

(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design, particularly in the development of protease inhibitors and in the modulation of enzyme activity.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BNO4C_{10}H_{12}BNO_4. Its structure includes a pyridine ring substituted with a cyclopropyl group and a methoxycarbonyl group, contributing to its unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that certain boronic acids can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this boronic acid have been reported to inhibit the activity of proteasomes, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This compound may exhibit similar properties, potentially acting as an inhibitor for specific targets involved in disease processes .
  • Antimicrobial Properties : Some derivatives of boronic acids have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the effect of various boronic acid derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cell lines at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Proteasome Inhibition :
    • Research on the mechanism of action revealed that this compound could inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors within cancer cells. This was evidenced by increased apoptosis markers in treated cells compared to control groups .

Data Tables

Activity TypeObserved EffectConcentration (µM)Reference
AnticancerReduced cell viability>10
Enzyme inhibitionInhibition of proteasome activity5-50
AntimicrobialInhibition of bacterial growth20-100

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3

InChI Key

IVWQXCKCMMWODY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.